N,N-bis(cyanomethyl)-3-phenylpropanamide
Description
N,N-Bis(cyanomethyl)-3-phenylpropanamide is a specialized organic compound featuring a propanamide backbone substituted with a 3-phenyl group and two cyanomethyl groups on the nitrogen atom.
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-10-16(11-9-15)13(17)7-6-12-4-2-1-3-5-12/h1-5H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMQFWBCJYYOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-3-phenylpropanamide can be achieved through multi-component coupling reactions. One common method involves the use of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. The reaction conditions typically involve the use of CuCl and Cu(OTf)2 as catalysts in acetonitrile solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalytic systems can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form amides or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(cyanomethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Its derivatives may have therapeutic properties and can be explored for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-3-phenylpropanamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano groups. These groups can undergo nucleophilic addition, substitution, and other reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations :
- The target compound shares the cyanomethyl substitution pattern with N-benzyl-N,N-bis(cyanomethyl)amine (2c) but differs in the backbone (amide vs. amine), which impacts nucleophilicity and stability .
- Compared to 3-[bis(cyanomethyl)amino]-N-(4-cyanophenyl)propanamide, the 3-phenyl substituent in the target compound may confer distinct electronic effects (e.g., steric hindrance or resonance stabilization) compared to the 4-cyanophenyl group .
- The naphthalene-linked bis-propanamide in highlights how aromatic bridging groups influence molecular weight and solubility.
Key Findings :
- The synthesis of bis(cyanomethyl)amines (e.g., 2a–2g) is highly efficient for aliphatic amines (up to 99% yield) but problematic for aromatic amines with electron-withdrawing groups, which favor Strecker-type byproducts .
- For the target amide, the presence of the amide group may necessitate adjusted conditions (e.g., pre-formation of the amide bond before cyanomethylation) to avoid hydrolysis or side reactions.
Physicochemical Properties
- Spectroscopic Data: For bis(cyanomethyl)amines, characteristic ¹H-NMR signals for cyanomethyl groups appear at δ ~3.5–3.7 ppm (singlet, 4H) . The target compound’s amide proton would likely resonate at δ ~6–8 ppm, with additional signals from the propanamide chain.
- Stability: Amides are generally more hydrolytically stable than esters but may degrade under strong acidic/basic conditions. Cyanomethyl groups may hydrolyze to carboxylic acids in aqueous media.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
